molecular formula C16H20N2 B13890141 5-[[Benzyl(methyl)amino]methyl]-2-methylaniline

5-[[Benzyl(methyl)amino]methyl]-2-methylaniline

Cat. No.: B13890141
M. Wt: 240.34 g/mol
InChI Key: MZIMYLUPIUCHEB-UHFFFAOYSA-N
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Description

5-[[Benzyl(methyl)amino]methyl]-2-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a benzyl group, a methyl group, and an amino group attached to the aniline ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[Benzyl(methyl)amino]methyl]-2-methylaniline typically involves the reaction of benzyl chloride with N-methyl-2-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[[Benzyl(methyl)amino]methyl]-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the amino group acts as an activating group, facilitating substitution at the ortho and para positions of the aniline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine, chlorine, or nitro groups in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

5-[[Benzyl(methyl)amino]methyl]-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[[Benzyl(methyl)amino]methyl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

5-[[benzyl(methyl)amino]methyl]-2-methylaniline

InChI

InChI=1S/C16H20N2/c1-13-8-9-15(10-16(13)17)12-18(2)11-14-6-4-3-5-7-14/h3-10H,11-12,17H2,1-2H3

InChI Key

MZIMYLUPIUCHEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN(C)CC2=CC=CC=C2)N

Origin of Product

United States

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